
O,O,S-Triméthyl phosphorothioate
Vue d'ensemble
Description
O,O,S-Trimethyl phosphorothioate: is an organophosphorus compound with the molecular formula C3H9O3PS and a molecular weight of 156.14 g/mol . It is a colorless to yellow oil that is slightly soluble in benzene and dichloromethane . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
O,O,S-Trimethyl phosphorothioate has several scientific research applications:
Mécanisme D'action
Target of Action
O,O,S-Trimethyl phosphorothioate (OOS-TMP) primarily targets the lung tissue and immune cells , specifically splenic macrophages . It is known to induce lung injury and cause systemic hemorheological alterations . The compound also affects the immune system by inducing immune suppression, with splenic macrophages being the primary immune cell type affected .
Mode of Action
OOS-TMP interacts with its targets, causing a series of changes. In the lungs, it induces injury, leading to inflammation . In the immune system, it leads to macrophage differentiation, increasing the size heterogeneity of cell volume, phagocytic capability, and respiratory burst activity of splenic and peritoneal macrophages .
Biochemical Pathways
It’s known that the compound causes an increase in whole blood apparent viscosity, plasma fibrinogen level, and red blood cell aggregation . These changes suggest that OOS-TMP may affect the hemorheological pathways and the acute-phase response, possibly via an increase in fibrinogen content .
Result of Action
The action of OOS-TMP results in several molecular and cellular effects. In the lungs, it causes injury and inflammation . In the immune system, it induces immune suppression and leads to macrophage differentiation . It also causes systemic hemorheological alterations, likely through an increase in fibrinogen content .
Action Environment
The action, efficacy, and stability of OOS-TMP can be influenced by various environmental factors. It’s worth noting that the compound is an impurity present in widely used organophosphorus insecticides , suggesting that its action may be influenced by factors related to these insecticides’ use and environmental presence.
Analyse Biochimique
Biochemical Properties
O,O,S-Trimethyl phosphorothioate interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to induce changes in macrophages, a type of white blood cell that plays a crucial role in immune response . The compound leads to macrophage differentiation, increasing their metabolic activities such as secretion of interleukin 1 and nonspecific esterase .
Cellular Effects
O,O,S-Trimethyl phosphorothioate has significant effects on various types of cells and cellular processes. It has been shown to induce lung injury after oral administration . It also influences cell function by causing systemic hemorheological alteration, probably via increase in fibrinogen content, an acute-phase protein, in rats .
Molecular Mechanism
The molecular mechanism of action of O,O,S-Trimethyl phosphorothioate involves its binding interactions with biomolecules and changes in gene expression. It has been shown to increase the size heterogeneity of cell volume, phagocytic capability, and respiratory burst activity of splenic and peritoneal macrophages .
Temporal Effects in Laboratory Settings
The effects of O,O,S-Trimethyl phosphorothioate change over time in laboratory settings. For example, it has been shown to cause an increase in whole blood apparent viscosity at 24, 48, and 72 hours following treatment in rats . By day 7, splenic and peritoneal macrophages from similar to control .
Dosage Effects in Animal Models
The effects of O,O,S-Trimethyl phosphorothioate vary with different dosages in animal models. Acute administration of O,O,S-Trimethyl phosphorothioate (10 mg/kg, 20 mg/kg) to rats produced an increase in whole blood apparent viscosity
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O,O,S-Trimethyl phosphorothioate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphorochloridothioate with methanol in the presence of a base . The reaction typically occurs under mild conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of O,O,S-Trimethyl phosphorothioate often involves large-scale synthesis using similar methods as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: O,O,S-Trimethyl phosphorothioate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using hydrogen peroxide or other oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce various phosphorothioate derivatives .
Comparaison Avec Des Composés Similaires
- O,O,O-Trimethyl phosphorothioate
- O,O-Dimethyl S-methyl phosphorothioate
- O,O,O-Trimethyl thiophosphate
Comparison: O,O,S-Trimethyl phosphorothioate is unique due to its specific arrangement of methyl groups and sulfur atom, which imparts distinct chemical and biological properties . Compared to similar compounds, it has been found to have unique applications in immune suppression and lung toxicity protection .
Propriétés
IUPAC Name |
[methoxy(methylsulfanyl)phosphoryl]oxymethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUNGUOZHBRADH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164928 | |
| Record name | O,O,S-Trimethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152-20-5 | |
| Record name | O,O,S-Trimethyl phosphorothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O,S-Trimethyl phosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O,S-Trimethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O,S-Trimethyl phosphorothioate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4HYB2U9FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


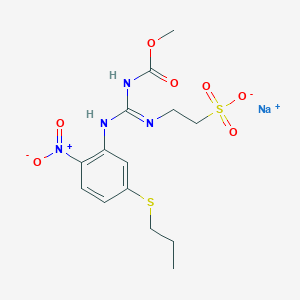
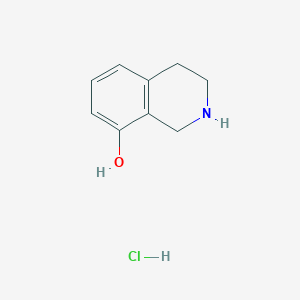
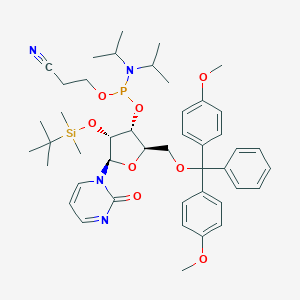


![[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate;hydrochloride](/img/structure/B121372.png)


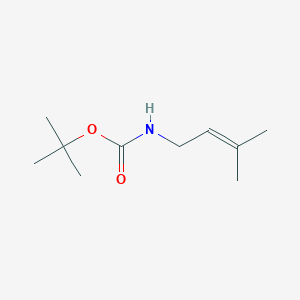
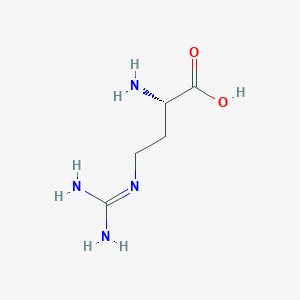
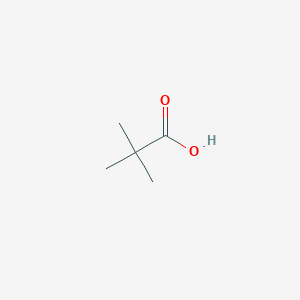
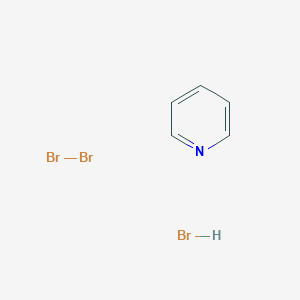
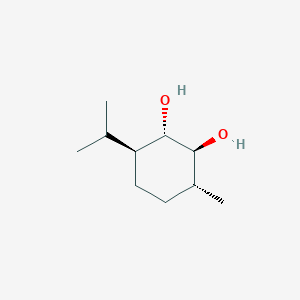
![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)
